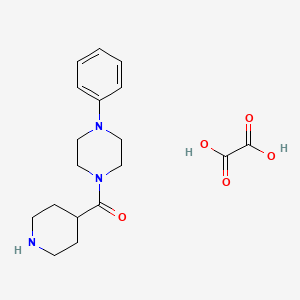![molecular formula C27H35N3O7 B3951104 [1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid](/img/structure/B3951104.png)
[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid
Übersicht
Beschreibung
[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid: is a complex organic compound that features a combination of piperidine and piperazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a ligand in receptor studies, helping to elucidate the binding mechanisms of various neurotransmitters.
Medicine: The compound has potential therapeutic applications, including as an analgesic or anti-inflammatory agent. It is also being investigated for its role in treating neurological disorders.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
Wirkmechanismus
The mechanism of action of [1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter release, receptor sensitivity, and downstream signaling cascades.
Vergleich Mit ähnlichen Verbindungen
- [1-(2,4-Dimethoxybenzyl)-4-piperidinyl]methanone
- [4-Phenylpiperazin-1-yl]methanone
Comparison: Compared to its similar compounds, [1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone exhibits unique properties due to the presence of both piperidine and piperazine rings. This dual-ring structure enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in both research and therapeutic applications.
Eigenschaften
IUPAC Name |
[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3.C2H2O4/c1-30-23-9-8-21(24(18-23)31-2)19-26-12-10-20(11-13-26)25(29)28-16-14-27(15-17-28)22-6-4-3-5-7-22;3-1(4)2(5)6/h3-9,18,20H,10-17,19H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIAMMIFTHKAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-2-ylmethyl)piperidin-4-yl]methanone](/img/structure/B3951033.png)
![Oxalic acid;(4-phenylpiperazin-1-yl)-[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanone](/img/structure/B3951052.png)
![1-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951058.png)
![[1-[(4-Ethylphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid](/img/structure/B3951067.png)
![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid](/img/structure/B3951074.png)
![1-{[1-(4-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951080.png)
![[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid](/img/structure/B3951084.png)
![N-{4-[(2,2-dimethylpropanoyl)amino]-3-methylphenyl}-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B3951088.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine oxalate](/img/structure/B3951092.png)
![[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone;oxalic acid](/img/structure/B3951096.png)
![Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B3951108.png)
![[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B3951120.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-piperidin-4-ylmethanone;oxalic acid](/img/structure/B3951124.png)
